3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine
Description
Properties
IUPAC Name |
3,3-dimethyl-2-methylsulfanylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NS/c1-7(2,3)6(5-8)9-4/h6H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKZQADASBMFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Ketone and Oxime Intermediates
One common approach involves starting from 3,3-dimethyl-1-(methylsulfanyl)butan-2-one or its oxime derivative. The oxime can be converted into the corresponding amine via reduction or rearrangement.
This method benefits from well-established oxime chemistry but requires careful control of reduction conditions to avoid over-reduction or side reactions.
Use of Grignard Reagents and Mannich-Type Reactions
Patents related to structurally similar compounds (e.g., CN102838493A) describe the use of Grignard reagents to construct the carbon framework with methylsulfanyl substituents, followed by amination steps.
| Step | Reaction Type | Description | Notes |
|---|---|---|---|
| 1 | Mannich reaction | Formation of ketone intermediates with dimethylamino substituents | Starting from substituted benzaldehydes or ketones |
| 2 | Chiral resolution | Separation of stereoisomers to obtain desired enantiomer | Important for biological activity |
| 3 | Grignard addition | Addition of Grignard reagent to ketone to form alcohol intermediates | Requires strictly anhydrous conditions, sensitive to moisture |
| 4 | Catalytic hydrogenation | Reduction of intermediates to amines | Often requires high pressure and Pd/C catalyst |
| 5 | Demethylation or functional group modification | Final steps to obtain target amine | May involve hazardous reagents |
Challenges: The Grignard step demands absolute dryness and inert atmosphere, making it less favorable for large-scale industrial synthesis. High-pressure hydrogenation also poses safety concerns.
Intramolecular Nucleophilic Displacement and Thioetherification
Research on sulfur-containing cyclic amines (thietanes) provides insight into constructing sulfur-amine frameworks via intramolecular nucleophilic displacement.
| Step | Reaction Type | Description | Notes |
|---|---|---|---|
| 1 | Mesylation | Conversion of diols to disulfonates | Activates hydroxyl groups for nucleophilic substitution |
| 2 | Nucleophilic displacement | Reaction with sodium sulfide or thiolates | Forms thioether linkages |
| 3 | Cyclization | Intramolecular displacement to form sulfur-containing ring | May be adapted for linear analogues |
| 4 | Amination | Introduction of amino group via substitution or reduction | Requires selective conditions |
This approach, while more common for cyclic structures, offers potential routes for linear methylsulfanyl amines by adapting nucleophilic substitutions.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|---|
| Oxime reduction | 3,3-dimethyl-1-(methylsulfanyl)butan-2-one oxime, reductants | Straightforward, well-known chemistry | Requires careful reduction control | Moderate |
| Grignard addition + hydrogenation | Grignard reagents, Pd/C, trifluoroacetic anhydride | Enables stereocontrol, versatile | Sensitive, hazardous, expensive reagents | Low |
| Nucleophilic displacement | Diols, mesyl chloride, sodium sulfide | Mild conditions, potential for high yield | Mostly for cyclic compounds, adaptation needed | Experimental |
Research Findings and Notes
- The Grignard-based methods provide stereoselective access to amines but involve harsh reaction conditions and expensive catalysts, limiting industrial application.
- Oxime intermediates are useful for controlled amination, with the oxime reduction step being critical for yield and purity.
- Intramolecular nucleophilic displacement strategies, while demonstrated mainly for cyclic thioethers, suggest alternative routes for methylsulfanyl amines, potentially under milder conditions.
- The presence of the methylsulfanyl group requires careful handling to prevent oxidation or side reactions during synthesis.
- Enantiomeric purity is crucial for biological applications, often necessitating chiral resolution steps.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides, anhydrides, or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Amides, alkylated amines.
Scientific Research Applications
3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The amine group can form ionic or covalent bonds with target molecules, modulating their activity or function .
Comparison with Similar Compounds
3-(Methylsulfanyl)butan-1-amine
- Structure : Linear four-carbon chain with a methylsulfanyl group at position 3 and an amine at position 1 (CAS 887580-42-9).
- Key Differences : Lacks the 3,3-dimethyl branching, resulting in reduced steric hindrance and lower molecular weight (119.23 g/mol vs. ~133.25 g/mol for the target compound).
- Applications : Used in synthesizing sulforaphane, a chemopreventive agent .
- Physicochemical Properties : Liquid at room temperature; moderate solubility in polar solvents due to the amine group .
4-(Methylsulfanyl)butan-1-amine
3-Methanesulfinylbutan-1-amine
- Structure : Features a sulfinyl (-SOCH₃) group instead of sulfanyl (-SCH₃) at position 3.
- Key Differences : Oxidation state of sulfur (sulfinyl vs. sulfanyl) increases polarity and reactivity. Molecular weight: 135.23 g/mol .
Physicochemical Properties
Biological Activity
3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine is a compound with a unique chemical structure that has garnered interest in various fields, particularly medicinal chemistry. Its molecular formula is , and it features a butan-1-amine backbone with a methylsulfanyl group at the second carbon position and two methyl groups at the third carbon. This distinct arrangement of functional groups contributes to its potential biological activities.
Biological Activities
Research indicates that 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have potential anticancer properties. It is believed to interact with specific cellular pathways involved in tumor growth and proliferation, although the exact mechanisms are still under investigation.
- Enzyme Interaction : The compound may inhibit or modulate the activity of certain enzymes, which could lead to alterations in metabolic pathways. These interactions are crucial for understanding its therapeutic potential.
- Cellular Effects : It has been observed to influence cell signaling pathways and gene expression, potentially affecting cellular metabolism and overall cell function.
The mechanisms through which 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine exerts its effects are not fully elucidated. However, studies suggest that it may bind to specific receptors or enzymes, leading to changes in biochemical pathways. This binding could result in either inhibition or activation of these biomolecules, which is critical for its application as a therapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,3-Dimethylbutan-1-amine | C₅H₁₃N | Lacks methylsulfanyl group; simpler structure |
| 4-Methylthioisobutylamine | C₇H₁₅NS | Methylthio group at a different position |
| 2-Amino-4-methylthiazole | C₅H₆N₂S | Thiazole ring structure; different functional group |
The specific arrangement of functional groups in 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine allows for distinct interactions that may not be present in other compounds, enhancing its potential biological activity.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Studies : In vitro experiments demonstrated that 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine inhibited the proliferation of various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) was noted as a significant mechanism behind its anticancer effects.
- Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes involved in metabolic processes. For instance, it was found to affect enzymes related to glycolysis and lipid metabolism, suggesting potential applications in metabolic disorders.
Q & A
Q. What synthetic routes are available for preparing 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine, and what key reaction parameters must be optimized?
Answer: Synthesis can be approached via nucleophilic substitution at the sulfide position or reductive amination of a ketone precursor. Critical parameters include:
- Temperature control to prevent thiol oxidation (common in sulfur-containing compounds).
- Protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amine during alkylation to avoid side reactions .
- Purification via fractional distillation or column chromatography , monitored by TLC or GC-MS for purity verification.
Q. Which analytical techniques are most effective for characterizing the structural and purity profile of 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine?
Answer:
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
Answer:
- Use fume hoods , nitrile gloves, and chemical-resistant aprons.
- Neutralize waste with dilute HCl before disposal in organic waste containers.
- Monitor air quality for amine vapors using detector tubes .
Advanced Research Questions
Q. How can computational modeling (e.g., PCP-SAFT) predict phase behavior and hydrogen-bonding interactions in mixtures?
Answer:
- Adjust PCP-SAFT association parameters to account for asymmetric hydrogen bonding between -NH2 and -SMe groups.
- Calibrate against experimental vapor-liquid equilibrium (VLE) data for analogous amines (e.g., butan-1-amine).
- Introduce dual-site association schemes to resolve inaccuracies in azeotrope predictions .
Q. How should bioassays evaluate this compound’s role in insect olfaction, particularly with CO2 or kairomones?
Answer:
- Use factorial designs testing compound concentration (0.001–0.1% w/v) and CO2 levels (0–4.5%).
- Employ dual-port olfactometers with randomized trap placement for Anopheles mosquitoes.
- Analyze via χ² tests ; prior studies show CO2 reverses inhibitory effects of amines to attraction .
Q. How can contradictions in hydrogen-bonding strengths be resolved?
Answer:
- Combine IR spectroscopy (N-H/S-C stretching) with DFT calculations (B3LYP/6-311++G(d,p)) to correlate bond strengths.
- Measure Kamlet-Taft solvatochromic parameters (UV-Vis) and cross-validate with NMR titration for association constants .
Q. What strategies optimize enantioselective synthesis (>95% ee)?
Answer:
- Use BINAP-Ru complexes for asymmetric hydrogenation of ketone intermediates.
- Employ enzymatic resolution (Candida antarctica Lipase B) in organic solvents.
- Monitor ee via chiral HPLC (Chiralpak IC column, hexane/isopropanol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
